molecular formula C12H15N5O B12359959 2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one

2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one

Cat. No.: B12359959
M. Wt: 245.28 g/mol
InChI Key: YBVKFDWEFMNUCU-UHFFFAOYSA-N
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Description

2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one is a heterocyclic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an amino group at position 2 and a benzyl group at position 7. The tetrahydro nature of the compound indicates the presence of hydrogen atoms saturating the ring system, making it a partially reduced form of purine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with benzyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further saturate the ring system or reduce functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the compound in the presence of bases like sodium hydride.

Major Products

The major products formed from these reactions include various substituted purines, reduced derivatives, and oxidized forms, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate, affecting the activity of these enzymes and thereby influencing metabolic pathways. The benzyl group at position 7 may enhance binding affinity to certain protein targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-benzylpurine: Similar structure but lacks the tetrahydro nature.

    7-benzylguanine: Contains a guanine base with a benzyl group at position 7.

    2,6-diaminopurine: Lacks the benzyl substitution but shares the amino groups.

Uniqueness

2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological properties compared to fully aromatic purines. The presence of both amino and benzyl groups further enhances its versatility in chemical synthesis and potential biological applications.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one

InChI

InChI=1S/C12H15N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7,9-10,12,15H,6,13H2,(H,16,18)

InChI Key

YBVKFDWEFMNUCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3C2C(=O)NC(N3)N

Origin of Product

United States

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